molecular formula C17H16ClNO6 B3684857 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID

2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID

Cat. No.: B3684857
M. Wt: 365.8 g/mol
InChI Key: PECUVDNPGKYGLZ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenoxy)acetamido]-4,5-dimethoxybenzoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group, an acetamido group, and two methoxy groups attached to a benzoic acid core. It has been studied for its inhibitory effects on specific ion channels and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-4,5-dimethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This intermediate is then reacted with chloroacetic acid to produce 4-chlorophenoxyacetic acid.

    Amidation: The 4-chlorophenoxyacetic acid is then subjected to amidation with 4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenoxy)acetamido]-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield hydroxylated derivatives, while nucleophilic substitution of the chlorophenoxy group could yield various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)acetamido]-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as ion channels. For example, it has been shown to inhibit TMEM206-mediated currents, which are involved in the regulation of chloride ion flux across cellular membranes . This inhibition can affect various physiological processes, including cell volume regulation and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1-naphthyloxy)acetamido benzoic acid (NBA)
  • 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA)

Uniqueness

2-[2-(4-Chlorophenoxy)acetamido]-4,5-dimethoxybenzoic acid is unique due to its specific structural features, such as the presence of both chlorophenoxy and dimethoxy groups, which contribute to its distinct chemical and biological properties. Its ability to selectively inhibit TMEM206 channels sets it apart from other similar compounds .

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6/c1-23-14-7-12(17(21)22)13(8-15(14)24-2)19-16(20)9-25-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECUVDNPGKYGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID
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2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID
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2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID
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2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID
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2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID
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2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID

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